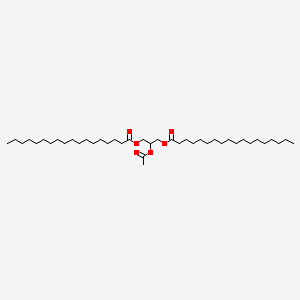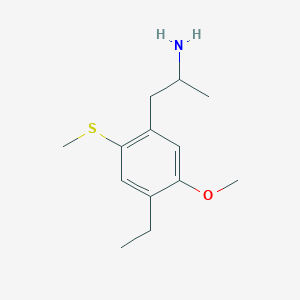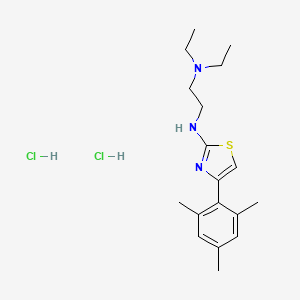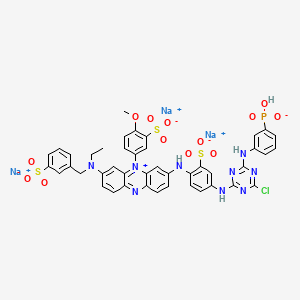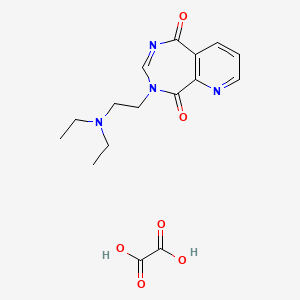
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate: is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido-diazepine core with a diethylaminoethyl side chain. The oxalate form indicates that it is combined with oxalic acid, which can influence its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate typically involves multiple steps:
Formation of the Pyrido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, which react to form the diazepine ring.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the diazepine core with diethylaminoethyl chloride or a similar reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain. Common reagents include alkyl halides and nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
科学的研究の応用
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl side chain may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Lacks the diethylaminoethyl side chain.
8-(2-(Methylamino)ethyl)-5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Contains a methylaminoethyl side chain instead of diethylaminoethyl.
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(dimethylamino)ethyl)-: Contains a dimethylaminoethyl side chain.
Uniqueness
The presence of the diethylaminoethyl side chain in 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate imparts unique properties, such as enhanced solubility and specific biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
88350-77-0 |
|---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC名 |
8-[2-(diethylamino)ethyl]pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid |
InChI |
InChI=1S/C14H18N4O2.C2H2O4/c1-3-17(4-2)8-9-18-10-16-13(19)11-6-5-7-15-12(11)14(18)20;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
GJSHYLOYBPXGFY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C=NC(=O)C2=C(C1=O)N=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
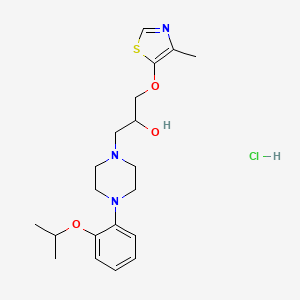
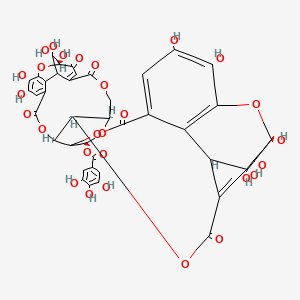
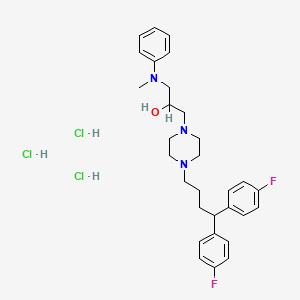
![Diaspartate de quinine [French]](/img/structure/B12763293.png)
